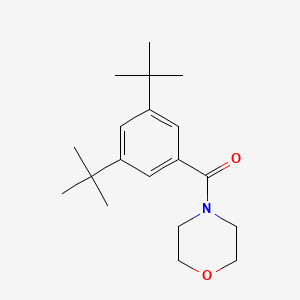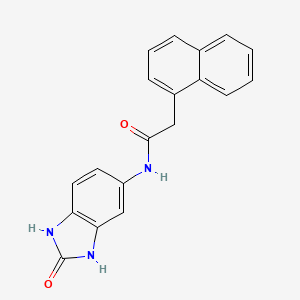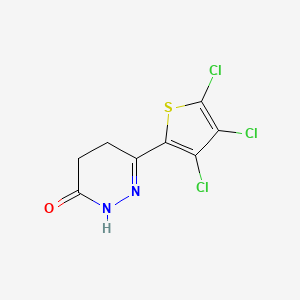
4-(3,5-di-tert-butylbenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-di-tert-butylbenzoyl)morpholine, also known as IRGACURE 369, is a photoinitiator that is commonly used in the field of polymer chemistry. It is a highly efficient initiator that can be activated by UV light to initiate polymerization reactions. In recent years, this compound has gained significant attention due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3,5-di-tert-butylbenzoyl)morpholine involves the absorption of UV light to generate free radicals, which then initiate polymerization reactions. Upon exposure to UV light, the compound undergoes a photochemical reaction to form a highly reactive intermediate, which then reacts with monomers to initiate polymerization.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,5-di-tert-butylbenzoyl)morpholine as a photoinitiator is its high efficiency, which allows for rapid polymerization reactions. Additionally, it is relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of this compound is its sensitivity to oxygen, which can inhibit its ability to initiate polymerization reactions.
Orientations Futures
There are several future directions for research on 4-(3,5-di-tert-butylbenzoyl)morpholine. One area of interest is the development of new photoinitiators with improved properties, such as enhanced stability and higher efficiency. Additionally, further studies are needed to investigate the potential applications of this compound in drug delivery systems and other fields. Finally, there is a need for more research on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 4-(3,5-di-tert-butylbenzoyl)morpholine involves the reaction of 3,5-di-tert-butylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(3,5-di-tert-butylbenzoyl)morpholine has been extensively studied for its potential applications in various fields such as dentistry, medicine, and materials science. In dentistry, this compound has been used as a photoinitiator in dental composites to improve their mechanical properties and reduce shrinkage. In medicine, it has been investigated as a potential drug delivery system due to its ability to release drugs upon exposure to UV light. In materials science, it has been used as a photoinitiator in the synthesis of various polymers and coatings.
Propriétés
IUPAC Name |
(3,5-ditert-butylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-7-9-22-10-8-20/h11-13H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZHIKILLSYUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCOCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)
![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)